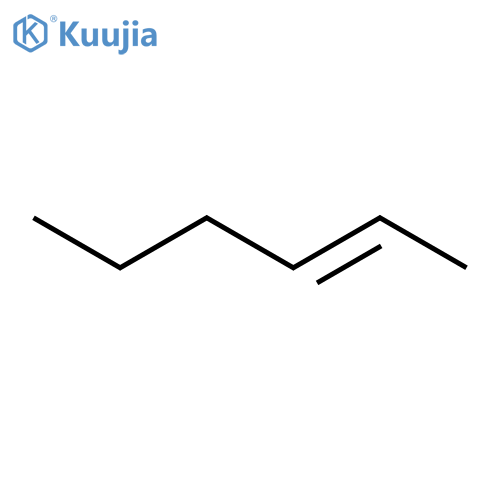Cas no 7688-21-3 (cis-2-Hexene)

cis-2-Hexene structure
商品名:cis-2-Hexene
cis-2-Hexene 化学的及び物理的性質
名前と識別子
-
- 2-Hexene, (2Z)-
- (Z)-hex-2-ene
- cis-2-Hexene
- cis-2-Hexeneneat
- (Z)-2-C6H12
- (Z)-2-Hexene
- 2-Hexene, cis-
- 2-Hexene,(Z)- (8CI)
- 2-Hexene, cis- (6CI)
- NS00081080
- (2Z)-2-Hexene #
- 2-Hexene-cis
- NSC74122
- UI6O1H5J7J
- DTXSID801015840
- Q27291083
- RYPKRALMXUUNKS-HYXAFXHYSA-N
- UNII-UI6O1H5J7J
- 7688-21-3
- cis-2-Hexene, 95%
- H0404
- (2Z)-2-Hexene
- NSC 74122
- MFCD00066520
- NSC-74122
- (2Z)-hex-2-ene
- 2-Hexene, (Z)-
- EINECS 231-697-1
- D90857
-
- MDL: MFCD00066520
- インチ: 1S/C6H12/c1-3-5-6-4-2/h3,5H,4,6H2,1-2H3/b5-3-
- InChIKey: RYPKRALMXUUNKS-HYXAFXHYSA-N
- ほほえんだ: C/C=C\CCC
計算された属性
- せいみつぶんしりょう: 84.09396
- どういたいしつりょう: 84.093900383g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 6
- 回転可能化学結合数: 2
- 複雑さ: 35.3
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 0Ų
- 互変異性体の数: 何もない
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 0.669 g/mL at 25 °C(lit.)
- ゆうかいてん: -141.15°C
- ふってん: 68-70 °C(lit.)
- フラッシュポイント: 華氏度:-13°f
摂氏度:-25°c - 屈折率: n20/D 1.396(lit.)
- すいようせい: Immiscible in water.
- PSA: 0
- LogP: 2.36260
cis-2-Hexene セキュリティ情報
-
記号:


- ヒント:あぶない
- シグナルワード:Danger
- 危害声明: H225-H315-H319-H335
- 警告文: P210-P261-P305+P351+P338
- 危険物輸送番号:UN 3295 3/PG 2
- WGKドイツ:3
- 危険カテゴリコード: 11-36/37/38
- セキュリティの説明: 16-26-36
-
危険物標識:


- ちょぞうじょうけん:2-8°C
- 危険レベル:3
- 包装グループ:II
- リスク用語:11-36/37/38
cis-2-Hexene 税関データ
- 税関コード:29012900
cis-2-Hexene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| FUJIFILM | 327-49663-5g |
cis-2-Hexene |
7688-21-3 | 5g |
JPY 14000 | 2023-09-15 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X62595-1ml |
cis-2-Hexene |
7688-21-3 | ≥95%(GC) | 1ml |
¥158.0 | 2023-09-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X62595-5ml |
cis-2-Hexene |
7688-21-3 | ≥95%(GC) | 5ml |
¥508.0 | 2023-09-05 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 538493-5G |
cis-2-Hexene |
7688-21-3 | 5g |
¥1180.57 | 2023-12-04 | ||
| TRC | H295125-5000mg |
(2Z)-2-Hexene |
7688-21-3 | 5g |
$138.00 | 2023-05-18 | ||
| abcr | AB355242-25g |
cis-2-Hexene, 96%; . |
7688-21-3 | 96% | 25g |
€270.00 | 2025-02-20 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-239563-1g |
cis-2-Hexene, |
7688-21-3 | 95% | 1g |
¥226.00 | 2023-09-05 | |
| abcr | AB355242-25 g |
cis-2-Hexene, 96%; . |
7688-21-3 | 96% | 25 g |
€244.00 | 2023-07-19 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 538493-1G |
cis-2-Hexene |
7688-21-3 | 1g |
¥352.55 | 2023-12-04 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C153486-5g |
cis-2-Hexene |
7688-21-3 | >95.0%(GC) | 5g |
¥432.00 | 2021-05-21 |
cis-2-Hexene 関連文献
-
Frederick Schwab,Natascha Weidler,Martin Lucas,Peter Claus Chem. Commun. 2014 50 10406
-
2. Heats of adsorption for C4, C5 and C6 hydrocarbons on cobalt oxide determined by gas chromatographyYoshihiko Moro-oka Trans. Faraday Soc. 1971 67 3381
-
Galiya Magazova,Yoonrae Cho,Jessica A. Muhlenkamp,Jason C. Hicks Catal. Sci. Technol. 2022 12 5970
-
Chunyan Tu,Mingfeng Li,Huifeng Li,Yang Chu,Feng Liu,Hong Nie,Dadong Li RSC Adv. 2016 6 33177
-
Simon H. Pang,Chih-Heng Lien,J. Will Medlin Catal. Sci. Technol. 2016 6 2413
7688-21-3 (cis-2-Hexene) 関連製品
- 931-88-4(Cyclooctene)
- 4050-45-7((2E)-2-Hexene)
- 5557-31-3(9-Octadecene)
- 111-78-4(1,5-Cyclooctadiene)
- 4904-61-4(Cyclododeca-1,5,9-triene)
- 1501-82-2(Cyclododecene)
- 1552-12-1(cis,cis-1,5-Cyclooctadiene)
- 27519-02-4(9-TRICOSENE)
- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)
- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:7688-21-3)cis-2-Hexene

清らかである:99%
はかる:25g
価格 ($):152.0